![molecular formula C8H14O2 B2966171 (6-Oxabicyclo[3.2.1]octan-5-yl)methanol CAS No. 2172067-25-1](/img/structure/B2966171.png)

(6-Oxabicyclo[3.2.1]octan-5-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

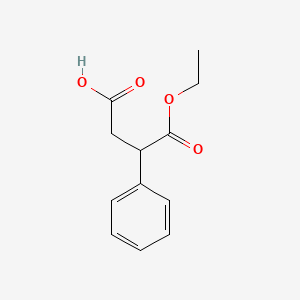

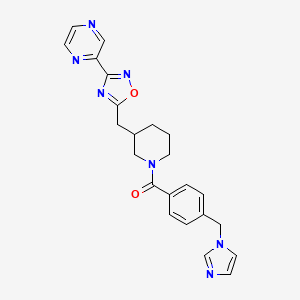

“(6-Oxabicyclo[3.2.1]octan-5-yl)methanol” is a chemical compound with the IUPAC name (1S,5R)-6-oxabicyclo[3.2.1]octan-5-yl)methanol . It has a molecular weight of 142.2 . The compound is typically stored at 4°C and is in liquid form .

Molecular Structure Analysis

The InChI code for “(6-Oxabicyclo[3.2.1]octan-5-yl)methanol” is 1S/C8H14O2/c9-6-8-3-1-2-7(4-8)5-10-8/h7,9H,1-6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(6-Oxabicyclo[3.2.1]octan-5-yl)methanol” is a liquid at room temperature . It has a molecular weight of 142.2 . The compound is typically stored at 4°C .Applications De Recherche Scientifique

Acid Catalysis and Synthetic Applications

- Acid Catalysed Methanolysis : The selective methanolysis of certain bicyclic dione systems is primarily governed by steric hindrance, highlighting the synthetic versatility of bicyclic compounds in producing piperidinecarboxylate systems (Verbist et al., 2004).

Novel Synthetic Pathways

- Synthesis of 2-Alkoxy-3-hydroxytropones : Demonstrating the conversion of dialkoxy-8-oxabicyclo[3.2.1]oct-6-en-3-ones to oxabicyclic compounds and further to alkoxy-hydroxytropones, providing a pathway to synthesize complex bicyclic structures (Zinser et al., 2004).

Stereoselective Ring Expansion

- Chiral-Bridged Azepanes : The stereoselective ring expansion of 2-azanorbornan-3-yl methanols to novel 2-azabicyclo[3.2.1]octane systems showcases the importance of bicyclic compounds in accessing new chiral frameworks (Wojaczyńska et al., 2012).

Asymmetric Synthesis

- Carbohydrate-Templated Asymmetric Synthesis : Employing bicyclo[2.2.2]oct-5-en-2-ones in the synthesis of chiral molecules via carbohydrate-templated Diels-Alder reactions, indicating the role of bicyclic compounds in enantioselective synthesis (Luo et al., 2008).

High-Pressure Solvate Crystallization

- Pressure-Induced Crystallization : The formation of solvate structures from 1,4-diazabicyclo[2.2.2]octane perchlorate under high pressure in methanol solution, illustrating the effect of pressure on the solvate formation of bicyclic compounds (Anioła et al., 2014).

Nanoparticle Synthesis

- Zn Nanoparticles : The use of a hetero-bicyclic compound as a reducing and stabilizing agent for the synthesis of zinc nanoparticles, highlighting the application of bicyclic compounds in material science (Pushpanathan & Kumar, 2014).

Safety and Hazards

The safety information for “(6-Oxabicyclo[3.2.1]octan-5-yl)methanol” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Propriétés

IUPAC Name |

6-oxabicyclo[3.2.1]octan-5-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-6-8-3-1-2-7(4-8)5-10-8/h7,9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOIPGRRZANRRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)(OC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2966095.png)

![[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2966099.png)

![[4-(4-Ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2966105.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2966110.png)

![11-(3-Methyl-1,2,4-thiadiazol-5-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2966111.png)